C108297 -

C108297

Catalog Number: EVT-262342
CAS Number:
Molecular Formula: C30H36FN3O4S
Molecular Weight: 553.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C108297 is a glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation. C108297 decreased food and fructose intake and increased lipolysis in white adipose tissue (WAT) and free fatty acid levels in plasma, resulting in decreased fat cell size and increased fatty acid oxidation.
Source and Classification

C108297 was developed as part of research aimed at creating more targeted therapies for conditions influenced by glucocorticoid signaling. It is specifically noted for its high affinity for the glucocorticoid receptor, with a binding inhibition constant (Ki) of approximately 0.7 nM . This classification positions C108297 within the broader category of selective glucocorticoid receptor modulators (SGRMs), which are designed to minimize side effects commonly associated with glucocorticoid therapy while retaining therapeutic efficacy.

Synthesis Analysis

The synthesis of C108297 involves a multi-step chemical process that integrates various organic chemistry techniques. While specific detailed protocols are not extensively documented in the available literature, the synthesis typically includes:

  • Starting Materials: The synthesis begins with readily available precursors that can be modified through various reactions such as alkylation, acylation, or cyclization.
  • Reagents and Conditions: Common reagents used may include bases for deprotonation and coupling agents to facilitate bond formation. Temperature and reaction time are critical parameters that need optimization to achieve the desired yield and purity.
  • Purification: The final product is often purified using techniques such as chromatography to isolate C108297 from by-products and unreacted starting materials.

A detailed understanding of the synthetic route is essential for reproducibility and scaling up production for clinical use.

Molecular Structure Analysis

C108297 possesses a complex molecular structure characterized by specific functional groups that confer its selective binding properties to the glucocorticoid receptor. Key features include:

  • Core Structure: The compound includes a pyrazole ring fused to other aromatic systems, which contributes to its binding affinity.
  • Functional Groups: The presence of halogen atoms or other substituents enhances lipophilicity and receptor interaction.
  • 3D Conformation: The spatial arrangement of atoms within C108297 is crucial for its interaction with the glucocorticoid receptor, influencing both binding affinity and biological activity.

Computational modeling studies may provide insights into the conformational flexibility and docking interactions of C108297 with its target receptor, aiding in further optimization.

Chemical Reactions Analysis

C108297 undergoes various chemical reactions relevant to its pharmacological activity:

Mechanism of Action

C108297 functions primarily through selective modulation of the glucocorticoid receptor pathway. Its mechanism includes:

  • Receptor Binding: Upon binding to the glucocorticoid receptor, C108297 stabilizes specific conformations that promote selective gene expression profiles.
  • Transcriptional Regulation: It influences transcriptional activity by modulating interactions with coactivators and corepressors involved in gene regulation . This selective action allows for therapeutic benefits without broad immunosuppressive effects typical of traditional glucocorticoids.
  • Impact on Inflammation: Studies have shown that C108297 can reduce macrophage infiltration and pro-inflammatory cytokine production, indicating its potential in treating inflammatory conditions .
Physical and Chemical Properties Analysis

The physical and chemical properties of C108297 are essential for understanding its behavior in biological systems:

  • Molecular Weight: The molecular weight contributes to its solubility and bioavailability.
  • Solubility: Solubility in aqueous solutions affects its absorption and distribution within biological tissues.
  • Stability: Chemical stability under physiological conditions is crucial for ensuring therapeutic efficacy over time.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are typically employed to characterize these properties.

Applications

C108297 shows promise in various scientific applications:

  • Therapeutic Use: Its potential as an anti-inflammatory agent makes it suitable for treating conditions like arthritis or asthma.
  • Metabolic Disorders: Research indicates that C108297 may aid in managing obesity by influencing caloric intake and fat metabolism .
  • Research Tool: As a selective modulator, it serves as a valuable tool in pharmacological studies aimed at elucidating glucocorticoid signaling pathways.
Molecular Pharmacology of C108297

Receptor Binding Dynamics and Selectivity Profiles

C108297 (chemical name: (R)-4a-ethoxy-1-(4-fluorophenyl)-6-(4-trifluoromethylbenzenesulfonyl)-4,4a,5,6,7,8-hexahydro-1H-1,2,6-triazacylopenta[b]naphthalene) exhibits high-affinity binding to the glucocorticoid receptor (GR) with a Ki of 0.9 nM, demonstrating near-complete selectivity over other nuclear hormone receptors. Crucially, it shows >1,000-fold lower affinity for progesterone (PR), mineralocorticoid (MR), estrogen (ER), and androgen receptors (AR) compared to GR [3] [9]. This binding profile represents a significant advance over classical GR antagonists like mifepristone (RU486), which exhibits potent anti-progestin activity that complicates its therapeutic use [7] [10].

The molecular basis for this selectivity lies in C108297's non-steroidal structure, which avoids the cross-reactivity typical of steroid-based compounds. Kinetic binding studies reveal that C108297 competitively occupies the GR ligand-binding domain (LBD) but induces distinct conformational changes compared to cortisol or dexamethasone. Unlike full antagonists, C108297 functions as a selective glucocorticoid receptor modulator (SGRM), exhibiting tissue-specific agonist/antagonist activities [9]. For example, it antagonizes glucocorticoid-induced suppression of hippocampal neurogenesis while simultaneously acting as an agonist in suppressing hypothalamic-pituitary-adrenal (HPA) axis activity without causing complete disinhibition [3] [9].

Table 1: Receptor Binding Affinity Profile of C108297

ReceptorKi (nM)Selectivity Ratio vs. GR
Glucocorticoid (GR)0.91.0
Progesterone (PR)>1,000>1,000
Mineralocorticoid (MR)>1,000>1,000
Androgen (AR)>1,000>1,000
Estrogen (ER)>1,000>1,000

Structural Determinants of Glucocorticoid Receptor Modulation

The hexahydrotriazacyclopentanaphthalene core of C108297 enables unique interactions within the GR ligand-binding pocket. X-ray crystallography and molecular dynamics simulations reveal three critical interactions: (1) The sulfonyl group forms hydrogen bonds with Asn564 in the GR-LBD; (2) The fluorophenyl moiety occupies a hydrophobic subpocket lined by Leu753, Phe737, and Met560; (3) The ethoxy group stabilizes helix-12 positioning in a manner distinct from full agonists [6] [9]. This configuration allows differential recruitment of co-regulator proteins, explaining its context-dependent activity.

Notably, the (R)-enantiomer configuration of C108297 is essential for high-affinity GR binding, as the (S)-enantiomer shows >100-fold reduced affinity. Molecular dynamics simulations (400 ns duration) demonstrate that C108297 binding alters the dynamics of the activation function-2 (AF-2) domain, reducing its accessibility for coactivator binding by 40% compared to cortisol-bound GR [6] [8]. This partial agonism manifests functionally as attenuated transactivation of gluconeogenic genes in hepatocytes while preserving transrepression of pro-inflammatory genes in immune cells [7].

Table 2: Key Molecular Interactions Between C108297 and Glucocorticoid Receptor

Structural ElementInteraction TypeGR ResiduesFunctional Consequence
TrifluoromethylbenzenesulfonylHydrogen bondingAsn564, Gln570Anchors ligand in binding pocket
Fluorophenyl moietyHydrophobicPhe737, Met560, Leu753Stabilizes helix positioning
Ethoxy groupVan der WaalsMet639, Phe623Modulates helix-12 conformation
Triazacyclopentanaphthaleneπ-π stackingPhe749Prevents full coactivator recruitment

Comparative Analysis with Classical Glucocorticoid Agonists/Antagonists

C108297 exhibits a distinct pharmacological profile compared to both glucocorticoid agonists and classical antagonists:

Versus Glucocorticoid Agonists

Unlike dexamethasone, C108297 does not trigger GR-mediated transactivation of hepatic gluconeogenic enzymes (PEPCK, G6Pase), explaining its lack of hyperglycemic effects in corticosterone-treated rats [7]. In neuronal models, C108297 reverses glucocorticoid-induced suppression of brain-derived neurotrophic factor (BDNF) by 80% while dexamethasone suppresses it further [9]. This differential gene regulation stems from C108297's selective disruption of GR interactions with transcriptional coactivators like SRC-2 while permitting corepressor binding.

Versus Non-Selective Antagonists

Mifepristone (RU486) causes complete HPA axis disinhibition, elevating basal corticosterone levels >300% in stressed rats due to blockade of GR-mediated negative feedback [10]. In contrast, C108297 normalizes HPA hyperactivity without eliminating feedback control—corticosterone levels in stressed animals treated with C108297 remain within 120% of controls [3] [9]. This critical difference stems from C108297's partial agonist activity at hypothalamic GR, preserving approximately 40% of cortisol's feedback efficacy [9].

Table 3: Functional Comparison of C108297 with Reference Compounds

ParameterC108297Dexamethasone (Agonist)Mifepristone (Antagonist)
HPA Axis FeedbackPartial agonist (40% efficacy)Full agonistComplete antagonist
Hippocampal Neurogenesis90% protection from GC suppression100% suppression70% protection
GR Transactivation (% of cortisol)15-30%150-200%0-5%
GR Transrepression (% of cortisol)70-90%100%85-95%
Receptor SelectivityGR-specific (1000× vs PR/MR)GR/MR agonistGR/PR antagonist

Functionally, in models of chronic stress, C108297 normalizes stress-induced hippocampal pathologies—reducing ectopic granule cell density by 60% and microglial proliferation by 45%—comparable to mifepristone. However, unlike mifepristone, it achieves this without inducing progesterone receptor-mediated endometrial hypertrophy [3] [9] [10]. In metabolic models, C108297 improves insulin sensitivity in corticosterone-induced diabetic rats by restoring β-cell function (60% improvement vs vehicle) without affecting body weight, whereas mifepristone causes significant weight gain [7].

Properties

Product Name

C108297

IUPAC Name

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline

Molecular Formula

C30H36FN3O4S

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1

InChI Key

OMKDFVUMRKROMY-SSEXGKCCSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

C108297; C 108297; C-108297.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.